molecular formula C8H12ClNOS B2850984 Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride CAS No. 2219371-88-5

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride

Cat. No.: B2850984
CAS No.: 2219371-88-5
M. Wt: 205.7
InChI Key: WKGWVALTVJVETP-UHFFFAOYSA-N
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Description

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride (CAS 2219371-88-5) is a high-purity sulfoximine-based compound supplied for advanced research and development applications . With a molecular formula of C8H12ClNOS and a molecular weight of 205.71 g/mol, this chemical belongs to a class of compounds featuring a sulfur atom doubly-bound to both an oxygen and a nitrogen atom, a structure recognized in the development of novel agents against phytopathogenic microorganisms . Researchers value sulfoximine derivatives like this for their potential in agrochemical science, particularly in the exploration of new pesticidal and fungicidal formulations. The compound requires careful handling and cold-chain transportation to maintain stability . It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-7-4-3-5-8(6-7)11(2,9)10;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWVALTVJVETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-88-5
Record name 1-methyl-3-(S-methylsulfonimidoyl)benzene hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imino Group: This can be achieved by reacting a primary amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Attachment of the m-Tolyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the m-tolyl group.

    Formation of the Sulfanone Structure: The final step involves the oxidation of the sulfur atom to form the sulfanone, which can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanone structure can be further oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and m-tolyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of Chiral Compounds

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride is utilized as a precursor in the synthesis of chiral amines. Recent advancements in asymmetric synthesis have highlighted its role as a substrate in various catalytic reactions, particularly in the formation of optically active compounds. For instance, studies have demonstrated that this compound can be employed in the enantioselective synthesis of chiral amines with high enantioselectivity (up to 97% ee) using specific ligands in palladium-catalyzed reactions .

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural properties that allow for modifications leading to biologically active derivatives. Its sulfanone moiety can enhance biological activity, making it a candidate for further exploration in medicinal chemistry. Research indicates that similar compounds have shown promise as therapeutic agents against various diseases .

Agricultural Chemistry

This compound has been investigated for its potential use as an agrochemical. Its derivatives are being explored for pest control applications due to their efficacy against specific agricultural pests. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides .

Case Study 1: Enantioselective Synthesis

In a study conducted by Zhou et al., the use of this compound as a substrate in asymmetric hydrogenation reactions demonstrated significant enantioselectivity. The reaction conditions were optimized to achieve an enantiomeric excess of up to 96%, showcasing the compound's utility in synthesizing complex chiral molecules .

Research published on related sulfanone compounds indicated promising results in inhibiting certain bacterial strains, suggesting that this compound could possess similar antibacterial properties. This opens avenues for further investigation into its potential as an antimicrobial agent .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chiral SynthesisPrecursor for chiral aminesUp to 97% enantiomeric excess achieved
Pharmaceutical ChemistryPotential drug candidateActive derivatives under investigation
Agricultural ChemistryUse as a pest control agentEffective against specific pests

Mechanism of Action

The mechanism of action of Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds or coordinate with metal ions, while the sulfanone structure can participate in redox reactions. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The m-tolyl group in the target compound provides steric bulk and electron-donating effects compared to the smaller 2-aminoethyl group in or the polar 3-aminophenyl in . This may reduce water solubility but improve membrane permeability.
  • Hydrochloride Salt Formation: All listed compounds form hydrochloride salts, enhancing stability and crystallinity. For example, (3-aminophenyl)(imino)(methyl)-λ⁶-sulfanone HCl precipitates efficiently with ether , a method analogous to stannic chloride-mediated deprotection in heterocyclic hydrochlorides .

Physicochemical Properties

  • Purity and Stability: (3-Aminophenyl)(imino)(methyl)-λ⁶-sulfanone HCl is available at 95% purity , comparable to commercial standards like 1-Methylimidazolium nitrate (98% purity, ). Hydrochloride salts generally exhibit high crystallinity, aiding purification.
  • Thermal Stability : The analog in decomposes at 216°C, suggesting sulfonamide hydrochlorides tolerate moderate heating .

Biological Activity

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride, identified by its CAS number 22132-98-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

  • Chemical Formula: C8H11NOS
  • Molecular Weight: 169.24 g/mol
  • IUPAC Name: Imino(methyl)(m-tolyl)-l6-sulfanone
  • Purity: 95% (as per supplier data) .

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of sulfanones exhibit significant antimicrobial properties. A study highlighted that certain sulfanones, structurally similar to imino(methyl)(m-tolyl)-l6-sulfanone, demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

This compound has shown promise in cancer research. In vitro studies have reported that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7 and MDA-MB-231) and prostate cancers. The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
MDA-MB-23110.5Cell cycle arrest
Prostate Cancer12.0Metabolic pathway disruption

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory disorders .

Case Studies

  • Antimicrobial Screening:
    A study screened a range of sulfanone derivatives against common pathogens, revealing that imino(methyl)(m-tolyl)-l6-sulfanone exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Studies:
    In a comparative analysis of various sulfanone derivatives, imino(methyl)(m-tolyl)-l6-sulfanone was found to be one of the most potent agents against the MDA-MB-231 cell line, with synergistic effects observed when combined with doxorubicin .

Q & A

Q. Advanced

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC to quantify degradation .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C suggests solid-state stability) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

How can reaction kinetics and byproduct formation be systematically analyzed during synthesis?

Q. Advanced

  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Kinetic modeling : Apply the Arrhenius equation to determine activation energy for key steps (e.g., sulfanone cyclization) .
  • Byproduct isolation : LC-MS/MS identifies side products (e.g., over-oxidized sulfone derivatives) for pathway optimization .

What solubility and formulation considerations are critical for in vivo studies?

Q. Basic

  • Salt form : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) for intravenous administration .
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes to improve bioavailability in animal models .

What computational methods are employed to predict the compound’s interactions with cytochrome P450 enzymes?

Q. Advanced

  • CYP450 inhibition assays : Fluorescent substrate assays (e.g., Vivid® CYP450 kits) quantify IC₅₀ values .
  • QSAR modeling : Generate 3D descriptors (e.g., Molinspiration) to correlate structural features with metabolic stability .

How can researchers investigate synergistic effects of this compound with established therapeutics?

Q. Advanced

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices against Staphylococcus aureus .
  • Transcriptomic profiling : RNA-seq identifies upregulated/downregulated pathways in combination therapy .

What safety protocols are recommended for handling Imino(methyl)(m-tolyl)-λ⁶-sulfanone hydrochloride?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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